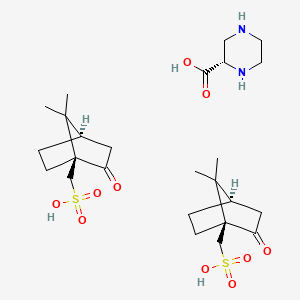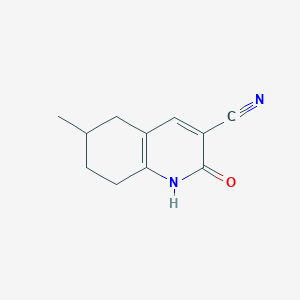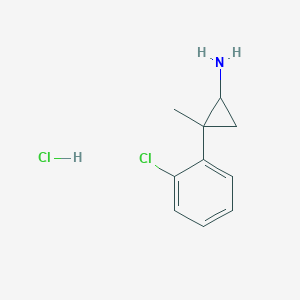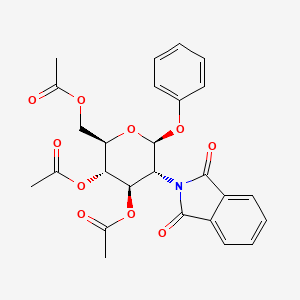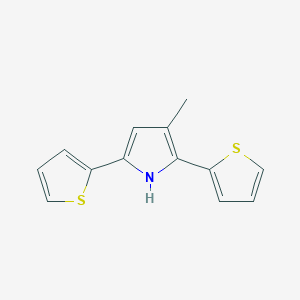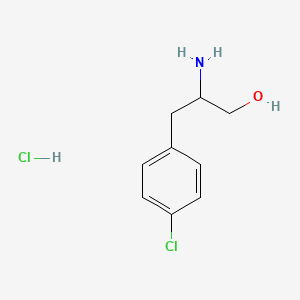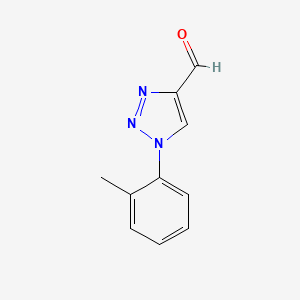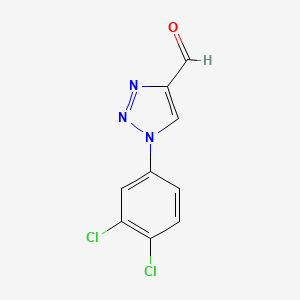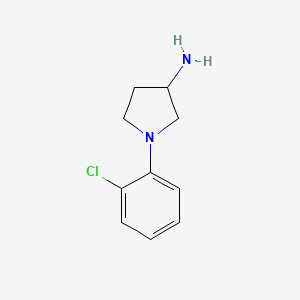
1-(2-Chlorophenyl)pyrrolidin-3-amine
Vue d'ensemble
Description
“1-(2-Chlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular weight of 196.68 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “1-(2-Chlorophenyl)pyrrolidin-3-amine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)pyrrolidin-3-amine” can be analyzed using Density Functional Theory (DFT) calculations . These calculations provide insights into the electronic structure of the compound .Chemical Reactions Analysis
Pyrrolidines, including “1-(2-Chlorophenyl)pyrrolidin-3-amine”, are known to undergo various chemical reactions . These reactions often involve the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile due to the presence of a lone pair of electrons .Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 196.68 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
-
Drug Discovery
- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The five-membered pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
-
Antidepressant Synthesis
- Pyrrolidine compounds play a significant role in the synthesis of antidepressant molecules .
- The synthesis of antidepressant molecules often involves metal-catalyzed procedures .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
-
Anticonvulsant Activity
-
Antinociceptive Activity
-
α-Amylase Inhibitors
-
Physicochemical Parameter Modification
-
Anti-Inflammatory Activity
- Some indole derivatives, which may include pyrrolidine compounds, have shown anti-inflammatory activity .
- The compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4% and 88.2% inflammation inhibition using paw edema .
-
Analgesic Activity
-
Depression Treatment
- Pyrrolidine compounds are used in the synthesis of antidepressant molecules .
- Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
-
Drug Design
- Pyrrolidine is a versatile scaffold for designing novel biologically active compounds .
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
-
COX-2 Inhibitors
-
Heterocyclic Scaffolds
- The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
- The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
-
Pyrrolidine in Drug Discovery
- Pyrrolidine is a versatile scaffold for designing novel biologically active compounds .
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
-
COX-2 Inhibitors
-
Depression Treatment
- Pyrrolidine compounds are used in the synthesis of antidepressant molecules .
- Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
-
Anti-Inflammatory Activity
- Some indole derivatives, which may include pyrrolidine compounds, have shown anti-inflammatory activity .
- The compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4% and 88.2% inflammation inhibition using paw edema .
-
Analgesic Activity
Safety And Hazards
The safety data sheet for a similar compound, “[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol”, indicates that it is classified as a danger under the GHS classification, with hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKUCKYAJKAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



